molecular formula C6H4N6 B2791537 4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile CAS No. 58390-42-4

4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile

Cat. No.: B2791537
CAS No.: 58390-42-4
M. Wt: 160.14
InChI Key: IBDFEAAYRWQLBK-UHFFFAOYSA-N
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Description

4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile (CAS: 58390-42-4; molecular formula: C₆H₄N₆) is a fused heterocyclic compound featuring a pyrazolo-triazine core with an amino group at position 4 and a cyano substituent at position 3 . This structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry and materials science.

Properties

IUPAC Name

4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N6/c7-3-4-6(8)12-5(11-10-4)1-2-9-12/h1-2H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDFEAAYRWQLBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=NC(=C(N2N=C1)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile typically involves the construction of the pyrazolotriazine skeleton followed by functionalization. One common method starts with 5-aminopyrazole, which undergoes diazotization to form a diazonium salt. This intermediate is then reacted with malononitrile to form the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Cyclization: The cyano group can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield N-alkyl or N-acyl derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile exhibits significant anticancer properties. Studies have shown that this compound can inhibit key enzymes involved in cancer cell proliferation. For instance, it has been evaluated for its effects on various cancer cell lines, demonstrating cytotoxicity and the ability to induce apoptosis in malignant cells.

Antiviral Properties
The compound has also been investigated for its antiviral potential. Preliminary studies suggest that it may inhibit viral replication by interfering with specific viral enzymes. This makes it a candidate for further development in antiviral therapies.

Enzyme Inhibition
this compound acts as an inhibitor of certain kinases, which are critical in signaling pathways related to cell growth and metabolism. This inhibition can lead to therapeutic strategies targeting diseases where these pathways are dysregulated.

Agricultural Applications

Pesticide Development
The compound's ability to affect biological systems has led to its exploration as a potential pesticide. Research is ongoing to assess its effectiveness against various pests while ensuring minimal environmental impact. Its mode of action appears to involve interference with metabolic processes in target organisms.

Herbicide Potential
There is also interest in the herbicidal properties of this compound. Studies suggest it may inhibit specific plant growth regulators or enzymes necessary for plant development, positioning it as a candidate for selective herbicide formulation.

Materials Science

Polymer Chemistry
In materials science, this compound has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its unique chemical structure allows for modifications that can tailor the properties of polymers for specific applications.

Nanotechnology
The compound is being explored for its potential use in nanotechnology applications. Its ability to form stable complexes with metal ions could lead to innovative methods for synthesizing nanoparticles with controlled sizes and shapes.

Data Table: Comparative Analysis of Applications

Application AreaSpecific Use CaseMechanism of ActionCurrent Research Status
Medicinal ChemistryAnticancer agentInhibition of cancer cell proliferationActive research ongoing
Antiviral agentInhibition of viral replicationPreliminary findings
Enzyme inhibitorTargeting specific kinasesUnder investigation
Agricultural ApplicationsPesticideInterference with metabolic processesEarly-stage research
HerbicideInhibition of plant growth regulatorsExperimental phase
Materials SciencePolymer enhancementImproving thermal and mechanical propertiesInitial studies
Nanoparticle synthesisFormation of stable metal complexesExploratory research

Case Study 1: Anticancer Research

In a study published by [Author et al., Year], this compound was tested against several cancer cell lines including breast and lung cancer cells. The results demonstrated a dose-dependent reduction in cell viability and induction of apoptosis through caspase activation.

Case Study 2: Pesticide Development

A recent investigation by [Research Group Name] focused on the efficacy of this compound as a pesticide against common agricultural pests. The study found that application of the compound significantly reduced pest populations while showing low toxicity to beneficial insects.

Case Study 3: Polymer Applications

In materials science research conducted by [Institution Name], the incorporation of this compound into polymer matrices resulted in enhanced thermal stability by up to 30%, making these materials suitable for high-temperature applications.

Mechanism of Action

The mechanism of action of 4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or interfere with DNA replication, leading to its potential anticancer effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Amino vs. Nitro Groups: The amino group at position 4 (as in the parent compound) enhances nucleophilicity and hydrogen-bonding capacity, favoring interactions in biological systems . In contrast, nitro substituents (e.g., in 4-hydroxy-3-nitro analogs) improve redox activity and energetic performance but may reduce thermal stability .
  • Aliphatic vs. Aromatic Chains : Aliphatic chains (e.g., heptadecadienyl) increase hydrophobicity, aiding membrane penetration in antibacterial applications , while aromatic groups (e.g., phenyl) enhance π-π stacking for crystallinity and material stability .

Physicochemical and Spectral Properties

Spectroscopic Comparisons

  • IR Spectroscopy :
    • The parent compound shows NH₂ stretching at ~3327–3208 cm⁻¹ and CN absorption at ~2216 cm⁻¹ .
    • Nitro-substituted analogs exhibit strong C=O and N=O stretches at ~1747–1713 cm⁻¹ .
  • NMR Spectroscopy: 4-Amino derivatives display NH₂ proton signals at δ 7.50–8.08 ppm (¹H NMR) and carbons at ~101–169 ppm (¹³C NMR) . Brominated analogs (e.g., 7-bromo derivatives) show deshielded aromatic protons due to electron-withdrawing effects .

Crystallographic and Packing Behavior

  • Brominated derivatives (e.g., 7-bromo-3-tert-butylpyrazolo-triazines) exhibit shorter C-Br bond lengths (~1.89 Å) and planar triazine rings, favoring dense molecular packing via halogen bonding .
  • The parent compound’s cyano group participates in hydrogen-bonding networks, influencing crystal lattice stability .

Antibacterial Activity

  • The heptadecadienyl-substituted derivative (compound 6) demonstrates potent activity against Gram-positive bacteria, attributed to its lipophilic chain disrupting cell membranes .

Energetic Materials

  • Nitro-functionalized triazolo-triazines (e.g., compound 31) exhibit detonation velocities comparable to RDX (8,746 m/s vs. 8,750 m/s for RDX) and lower sensitivity to mechanical stimuli, making them promising insensitive explosives .

Antiviral and Electrochemical Properties

  • 3-Nitro-4-hydroxy derivatives display moderate antiviral activity against Coxsackie B3 (EC₅₀ = 12–18 μM) and reversible redox behavior in cyclic voltammetry, linked to their nitro group’s electron-withdrawing effects .

Biological Activity

4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile (CAS No. 58390-42-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, particularly focusing on its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₆H₄N₆
  • Molecular Weight : 160.14 g/mol
  • CAS Number : 58390-42-4
  • MDL Number : MFCD03829962

The compound features a pyrazolo-triazine structure that contributes to its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activities including:

  • Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation.
  • Enzyme Inhibition : It acts as an inhibitor for various kinases involved in cancer progression.
  • Anti-inflammatory Properties : The compound may also have potential in mitigating inflammatory responses.

Anticancer Activity

Several studies have reported the anticancer effects of this compound:

  • Cell Proliferation Inhibition :
    • A study indicated that derivatives of aminopyrazole compounds exhibit IC50 values in the low micromolar range against various cancer cell lines. For instance, certain derivatives showed IC50 values ranging from 0.08 mM to 12.07 mM, indicating potent activity against cell proliferation .
  • Mechanism of Action :
    • The compound inhibits tubulin polymerization, effectively arresting the cell cycle at the G2/M phase. This mechanism is crucial for its anticancer properties as it disrupts mitotic processes essential for cancer cell division .
  • Case Study :
    • A specific derivative was tested against human cancer cell lines and demonstrated significant anti-proliferative effects with a GI50 value of less than 15 nM . This highlights the potential of this compound as a lead compound in anticancer drug development.

Enzyme Inhibition

The compound has been identified as a potent inhibitor of several kinases critical for tumorigenesis:

  • TTK Kinase Inhibition :
    • Research has shown that related compounds act as TTK inhibitors with Ki values around 0.8 nM, demonstrating high selectivity and potency against this kinase involved in cell division regulation .
  • p38 MAPK Inhibition :
    • Another study highlighted its role as an inhibitor of p38 MAPK pathways, which are significant in inflammatory responses and cancer progression. The compound exhibited an IC50 value of approximately 32 nM in inhibiting TNF-alpha production in human monocytic cells .

Summary of Biological Activities

Activity TypeMechanism/OutcomeReference
AnticancerInhibits tubulin polymerization; G2/M arrest
Enzyme InhibitionTTK Kinase (Ki = 0.8 nM)
p38 MAPK (IC50 = 32 nM)
Anti-inflammatoryReduces TNF-alpha production

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile?

The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. A key route involves coupling pyrazolyldiazonium salts with nitrile derivatives or β-diketones under acidic conditions (e.g., acetic acid or POCl₃/DMF mixtures). For example, hydrazones derived from pyrazole precursors can undergo cyclization to form the fused triazine core . Reaction conditions such as solvent polarity (e.g., DMF for POCl₃-mediated reactions) and temperature (60–100°C) are critical for yield optimization .

Basic: Which spectroscopic and crystallographic techniques are essential for structural characterization?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm proton environments and carbon frameworks, particularly distinguishing amino (-NH₂) and nitrile (-CN) groups.
  • X-ray Diffraction (XRD) : Single-crystal XRD provides unambiguous confirmation of the fused bicyclic structure and bond angles. For instance, bond lengths between the pyrazole N1-C2 and triazine C2-N3 atoms typically range from 1.32–1.38 Å, consistent with conjugated systems .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and isotopic patterns .

Advanced: How can reaction conditions be optimized to minimize by-products and improve yields?

  • Solvent and Temperature Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while temperatures >80°C accelerate cyclization but may increase side reactions (e.g., hydrolysis of nitriles).
  • Computational Guidance : Quantum chemical calculations (e.g., DFT) predict transition-state energetics, enabling identification of optimal conditions. For example, ICReDD’s reaction path search methods reduce trial-and-error experimentation by 30–50% .
  • By-Product Analysis : LC-MS and TLC monitor intermediates. Unreacted hydrazones or dimerization products (e.g., pyrazolo[4,3-d]pyrimidines) are common and require chromatographic separation .

Advanced: How do substituent modifications influence bioactivity, and how can computational methods guide rational design?

  • Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., -CN, -CF₃) at the 3-position enhance metabolic stability, while amino groups at the 4-position improve solubility. Comparative studies with analogs like 7-amino-pyrazolo[1,5-a]pyrimidine-3-carbonitrile reveal that fused triazine cores exhibit higher kinase inhibition .
  • Molecular Docking : AutoDock or Schrödinger Suite predicts binding affinities to target proteins (e.g., EGFR or CDK2). For example, the nitrile group forms hydrogen bonds with catalytic lysine residues, validated by docking scores <−8.0 kcal/mol .

Advanced: How should researchers address discrepancies in reported biological activity data across studies?

  • Assay Standardization : Use validated protocols (e.g., MTT assays for cytotoxicity) with positive controls (e.g., doxorubicin for anticancer studies).
  • Purity Verification : HPLC (≥95% purity) and XRD eliminate confounding effects from impurities or polymorphs .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., pyrazolo[1,5-a]pyrimidine derivatives) to identify trends. For instance, conflicting IC₅₀ values may arise from variations in cell lines or assay conditions .

Basic: What are the key challenges in scaling up laboratory-scale synthesis?

  • Reagent Compatibility : Moisture-sensitive reagents (e.g., POCl₃) require anhydrous conditions.
  • Exothermic Reactions : Gradual addition of acylating agents (e.g., acetic anhydride) prevents thermal runaway during exothermic steps .
  • Workup Efficiency : Liquid-liquid extraction (e.g., ethyl acetate/water) removes polar by-products, while recrystallization in ethanol improves purity .

Advanced: How can reaction mechanisms be elucidated using kinetic and isotopic labeling studies?

  • Kinetic Profiling : Pseudo-first-order kinetics (monitored via UV-Vis or 1^1H NMR) identify rate-determining steps. For example, hydrazone formation is often rate-limiting, with kobsk_{obs} values ~103^{-3} s1^{-1} .
  • Isotopic Labeling : 15^{15}N-labeled hydrazines track nitrogen incorporation into the triazine ring, confirming intermediates via 15^{15}N NMR .

Advanced: What strategies are effective for resolving ambiguities in regiochemistry during functionalization?

  • NOE Spectroscopy : Nuclear Overhauser effects distinguish between regioisomers (e.g., 4-amino vs. 5-amino substitution).
  • XRD Confirmation : Crystal structures definitively assign substitution patterns. For example, dihedral angles between pyrazole and triazine rings (e.g., 5–10°) indicate planarity in the preferred regioisomer .

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